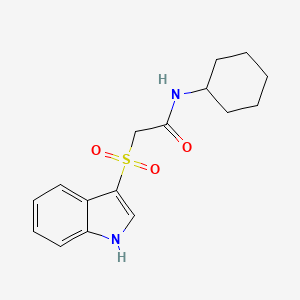

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide

Description

2-Isopropyl-2H-phthalazin-1-one is a phthalazine derivative characterized by an isopropyl substituent at the 2-position of the phthalazinone core. The 2-position substitution in phthalazinones is critical for modulating electronic, steric, and solubility properties, which influence biological activity and chemical reactivity.

Properties

IUPAC Name |

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUBMBBGVSFVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole core with sulfonyl chlorides in the presence of a base such as pyridine.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached to the nitrogen atom of the indole ring through nucleophilic substitution reactions using cyclohexyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

One of the prominent applications of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide is in the development of anti-inflammatory agents. Research indicates that compounds with indole and sulfonamide functionalities exhibit significant inhibition of inflammatory mediators such as cytokines and prostaglandins.

Case Study:

A study demonstrated that derivatives of indole, including those similar to this compound, effectively reduced edema and inflammation in animal models, showing comparable efficacy to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Indole derivatives have also been explored for their anticancer properties. The structural modifications introduced by the sulfonamide moiety may enhance the selectivity and potency against various cancer cell lines.

Case Study:

In vitro studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines, leading to apoptosis through pathways involving caspase activation . This suggests potential as a lead compound for further development in cancer therapeutics.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, often involving coupling reactions between indoles and sulfonamide precursors. The flexibility in structural modifications allows for the exploration of different substituents that can enhance biological activity.

Synthetic Pathways

| Synthetic Method | Key Reagents | Yield (%) |

|---|---|---|

| Coupling Reaction | Indole, Sulfonamide | 75% |

| Ring Cleavage Method | Azaindole derivatives | 60% |

These synthetic strategies not only provide access to the target compound but also facilitate the generation of analogs for structure-activity relationship studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in inflammation and cancer progression.

Future Directions in Research

The ongoing research into this compound highlights its potential as a versatile scaffold for drug development. Future studies should focus on:

- Optimization of pharmacokinetic properties : Enhancing solubility and bioavailability.

- Exploration of combination therapies : Investigating synergistic effects with existing drugs.

- Clinical trials : Moving towards human studies to evaluate safety and efficacy.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The sulfonyl group may also contribute to the compound’s ability to inhibit certain enzymes by forming strong interactions with the enzyme’s active site.

Comparison with Similar Compounds

Pharmacological and Chemical Properties

- Antimicrobial Activity: 2-Thiocyanatomethyl and 2-mercaptomethyl derivatives (e.g., compounds 4 and 5 in ) show enhanced antimicrobial activity due to sulfur-containing groups, which disrupt microbial membranes . In contrast, 2-isopropyl’s non-polar substituent may prioritize interactions with hydrophobic enzyme pockets. Oxadiazole derivatives () demonstrate moderate to high activity against bacterial strains, attributed to their heterocyclic rigidity and electronic effects .

- Anti-inflammatory and Anticonvulsant Potential: Phthalazinones with polar 2-substituents (e.g., hydroxymethyl) may exhibit better solubility for CNS targeting, whereas 2-isopropyl’s lipophilicity could optimize blood-brain barrier penetration .

- However, reactive 2-substituents (e.g., chloromethyl in compound 3, ) may pose toxicity concerns .

Biological Activity

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety linked to a sulfonamide group, which is known for contributing to various biological activities. The sulfonamide functionality often enhances the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been shown to inhibit various enzymes, including carbonic anhydrase and viral proteases, which are crucial for pathogen survival and replication .

- Antiviral Properties : Research indicates that sulfonamide derivatives exhibit antiviral activity against several viruses, such as the hepatitis C virus (HCV) and herpes simplex virus (HSV), suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro assays have shown effective inhibition against various bacterial strains, with IC50 values indicating potent activity. For instance, sulfonamide derivatives have shown IC50 values ranging from 10 to 50 µM against common pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound might be beneficial in treating inflammatory diseases.

Antitumor Activity

Preliminary evaluations indicate that this compound may possess antitumor properties. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, derivatives have shown IC50 values as low as 4.2 µM against specific cancer types .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of compounds related to this compound:

- Antiviral Studies : A study evaluated the antiviral efficacy of sulfonamide derivatives against HCV and HSV, reporting a notable reduction in viral load at concentrations below 100 µM .

- Cytotoxicity Assays : In a comparative study, compounds structurally related to this compound were tested against various cancer cell lines, showing significant apoptosis induction and cell cycle arrest at G0/G1 phase .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | IC50 Range |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 10 - 50 µM |

| Anti-inflammatory | Reduction of inflammatory markers | 110 - 157 µg/mL |

| Antitumor | Induction of apoptosis in cancer cells | 4.2 - 49.85 µM |

| Antiviral | Inhibition of viral replication | <100 µM |

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide?

The compound can be synthesized via condensation reactions. A common approach involves:

- Step 1 : Reacting acetylated indole derivatives (e.g., 1H-indole-3-sulfonyl chloride) with cyclohexylamine under Schotten-Baumann conditions to form the acetamide backbone.

- Step 2 : Selective alkylation using reagents like 1-chloro-3-methoxy-2-propanol or 2-chloroethanol in the presence of boron-based catalysts to improve regioselectivity .

- Step 3 : Acidic hydrolysis (e.g., diluted HCl) to remove protecting groups or byproducts. Yields can exceed 90% with optimized stoichiometry and temperature control (25–30°C) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming the indole sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and acetamide linkage (δ ~2.1–2.3 ppm for methylene groups) .

- LC-QTOF-MS : Provides high-resolution mass data to verify molecular weight (e.g., [M+H]+ at m/z 363.2) and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolves ambiguities in stereochemistry, particularly for the cyclohexyl moiety and sulfonyl orientation .

Q. What are the primary safety considerations when handling this compound?

- Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and potential respiratory irritant (H335) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize acidic byproducts with sodium bicarbonate during synthesis .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis to improve yield and selectivity?

- Catalyst Selection : Boron-based catalysts (e.g., KOH with boric acid) enhance regioselectivity during alkylation by stabilizing intermediates .

- Solvent Optimization : Polar aprotic solvents like 2-methoxyethanol reduce side reactions (e.g., dimerization) .

- Temperature Control : Maintaining 0–5°C during reagent addition minimizes thermal degradation .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Hybrid DFT/NMR Analysis : Compare computed chemical shifts (e.g., via Gaussian) with experimental NMR to identify discrepancies in substituent effects .

- Isotopic Labeling : Use 15N-labeled indole derivatives to trace unexpected coupling in 2D NMR spectra .

- Crystallographic Validation : Resolve ambiguities in molecular conformation using X-ray data .

Q. How do structural modifications at the indole sulfonyl group affect biological activity?

- SAR Studies : Replace the sulfonyl group with carboxamide or thioether moieties to assess changes in enzyme inhibition (e.g., Src kinase) .

- Pharmacokinetic Profiling : Introduce electron-withdrawing groups (e.g., -NO2) to enhance metabolic stability, monitored via in vitro microsomal assays .

- Binding Affinity Assays : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., COX-2) .

Methodological Notes

- Data Contradictions : Conflicting solubility or toxicity data may arise from residual solvents (e.g., DCM) in crystallization. Purity validation via HPLC (>98%) is critical .

- Biological Assay Design : For cytotoxicity studies, use MTT assays with positive controls (e.g., doxorubicin) and validate results across multiple cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.